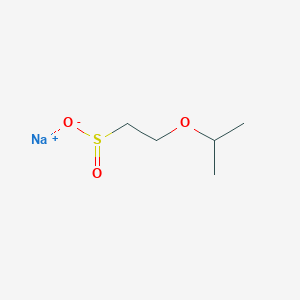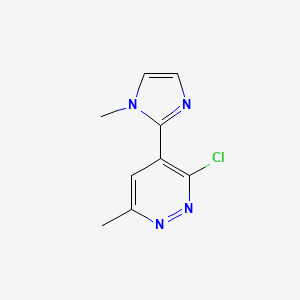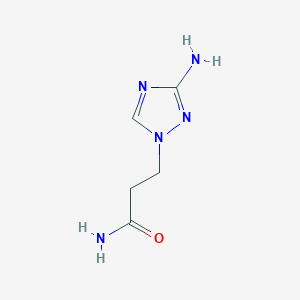
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the triazole ring imparts unique properties to the compound, making it a valuable building block in the synthesis of various bioactive molecules.
準備方法
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be achieved through several methods. . This method allows for the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines used .
化学反応の分析
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group in the triazole ring can participate in substitution reactions with electrophiles, leading to the formation of substituted triazoles.
Cyclization: The compound can undergo cyclization reactions to form triazole-fused heterocycles.
科学的研究の応用
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of antiviral, antibacterial, antifungal, anticancer, and anticonvulsant agents.
Biological Studies: The compound is studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase.
Industrial Applications: It is used in the development of bioactive triazole-fused heterocycles, which have applications in various industries.
作用機序
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity. The compound’s ability to inhibit kinases and demethylases makes it a valuable tool in studying cellular signaling pathways and epigenetic modifications.
類似化合物との比較
3-(3-Amino-1H-1,2,4-triazol-1-YL)propanamide can be compared with other 1,2,4-triazole derivatives, such as:
3-Amino-1H-1,2,4-triazole: Known for its use as an inhibitor of mitochondrial and chloroplast function.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide: Similar in structure but differs in the position of the amino group, leading to different biological activities.
The unique structure of this compound, with the amino group at the 3-position of the triazole ring, imparts distinct properties that make it valuable in various scientific and industrial applications.
特性
分子式 |
C5H9N5O |
|---|---|
分子量 |
155.16 g/mol |
IUPAC名 |
3-(3-amino-1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H9N5O/c6-4(11)1-2-10-3-8-5(7)9-10/h3H,1-2H2,(H2,6,11)(H2,7,9) |
InChIキー |
DPGAINDKHVZRPR-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


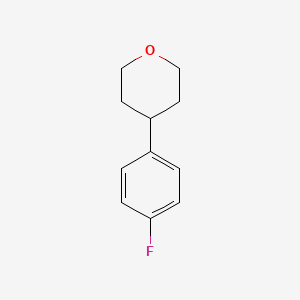
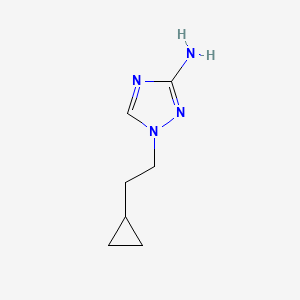
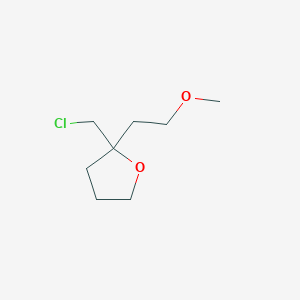
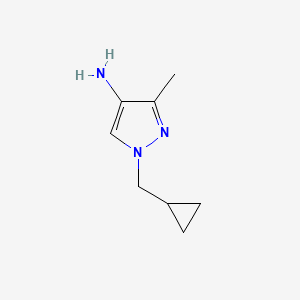
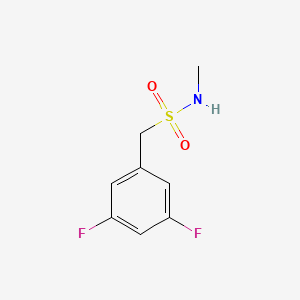
![4-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-5-fluoropentanoicacid](/img/structure/B13175226.png)
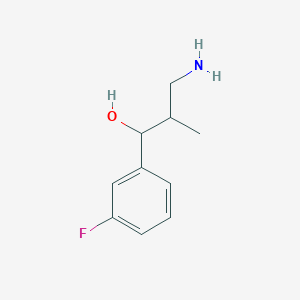
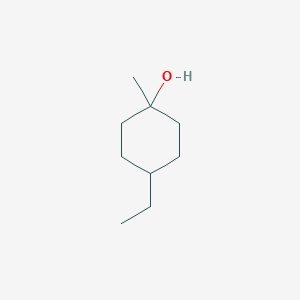
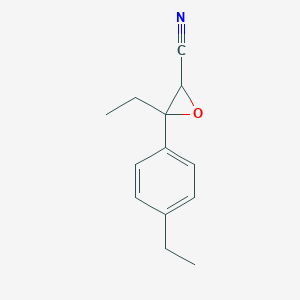
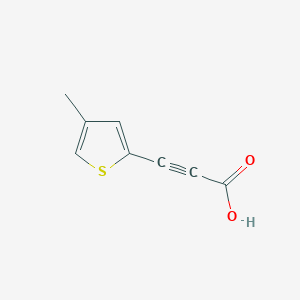
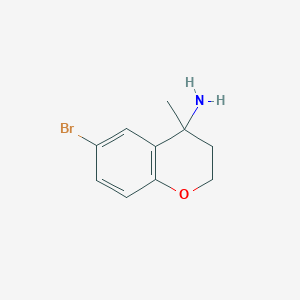
![4,4-Dimethyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13175276.png)
